molecular formula C8H15ClMg B12609740 Magnesium chloride (2-methylcyclohexyl)methanide (1/1/1) CAS No. 651304-10-8

Magnesium chloride (2-methylcyclohexyl)methanide (1/1/1)

Cat. No.: B12609740
CAS No.: 651304-10-8
M. Wt: 170.96 g/mol
InChI Key: LICXRWUNBZJVGF-UHFFFAOYSA-M
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Description

Magnesium chloride (2-methylcyclohexyl)methanide (1/1/1) is a magnesium-based coordination complex featuring a 2-methylcyclohexylmethanide ligand. This compound is structurally characterized by a 1:1:1 molar ratio of magnesium, chloride, and the organometallic ligand.

Properties

CAS No.

651304-10-8

Molecular Formula

C8H15ClMg

Molecular Weight

170.96 g/mol

IUPAC Name

magnesium;1-methanidyl-2-methylcyclohexane;chloride

InChI

InChI=1S/C8H15.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h7-8H,1,3-6H2,2H3;1H;/q-1;;+2/p-1

InChI Key

LICXRWUNBZJVGF-UHFFFAOYSA-M

Canonical SMILES

CC1CCCCC1[CH2-].[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Grignard Reagent Preparation

The preparation of magnesium chloride (2-methylcyclohexyl)methanide can be achieved through the following steps:

  • Materials Required :

    Material Quantity
    Magnesium metal 0.1 moles
    2-Methylcyclohexyl chloride 0.1 moles
    Anhydrous ether or THF Sufficient volume for reaction
  • Procedure :

    • Setup : In a dry round-bottom flask equipped with a stirrer and reflux condenser, add magnesium metal.

    • Activation : To activate the magnesium, a small amount of iodine may be added to initiate the reaction.

    • Addition of Chloride : Slowly introduce 2-methylcyclohexyl chloride to the flask while stirring vigorously.

    • Monitoring Reaction : The reaction should be monitored for exothermic activity, indicating that the Grignard reagent is forming.

    • Completion : Once the reaction ceases to produce gas bubbles, it can be considered complete.

Alternative Methods

Other methods for preparing magnesium chloride (2-methylcyclohexyl)methanide may include:

  • Use of Methyl Magnesium Chloride : A method involving methyl magnesium chloride as an intermediate can also yield the desired compound through further reactions with appropriate alkyl halides.

Recent studies have highlighted various aspects of magnesium organometallic chemistry, including:

  • The efficiency of different solvents in facilitating Grignard reactions.
  • The influence of temperature and pressure on reaction kinetics.
  • The role of additives or initiators in enhancing yield.

For instance, research indicates that using THF as a solvent can significantly improve the yield and purity of Grignard reagents compared to other solvents like diethyl ether.

The preparation of magnesium chloride (2-methylcyclohexyl)methanide primarily relies on well-established Grignard synthesis techniques, emphasizing careful control over reaction conditions and materials used. Continued research into optimizing these methods will enhance their applicability in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Magnesium chloride (2-methylcyclohexyl)methanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: It can be reduced to form magnesium metal and other reduced species.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and inert atmospheres to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of organometallic compounds with different functional groups.

Scientific Research Applications

Magnesium chloride (2-methylcyclohexyl)methanide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of magnesium chloride (2-methylcyclohexyl)methanide involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and stabilizing reaction intermediates. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Magnesium chloride complexes with cyclohexyl-derived ligands are rare. A structurally similar compound, (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride (), shares a cyclohexyl backbone but differs in substituents and counterion. Key distinctions include:

  • Functional Groups : The reference compound contains a carbonyl (C=O) group (FT IR: 1705 cm⁻¹) and an ammonium ion, whereas the target compound has a methanide ligand (likely C–Mg bonding) .
  • Stoichiometry : The reference compound is a 1:1 ammonium-chloride salt, while the target compound involves a 1:1:1 Mg/Cl⁻/ligand ratio.

Magnesium Chloride Hydrates

Magnesium chloride hexahydrate (MgCl₂·6H₂O) () is a well-studied pharmacopeial standard. Differences include:

Property MgCl₂·6H₂O () Target Compound (Hypothetical)
Solubility Highly water-soluble (2.04 g/1000 mL) Likely less soluble due to hydrophobic ligand
Coordination Sphere Hexaaquomagnesium(II) ion Organometallic ligand binding
Applications Electrolyte, analytical reagent Potential catalyst or reagent in organic synthesis

Reactivity and Stability

  • Thermal Stability: MgCl₂·6H₂O decomposes upon heating, losing water molecules. Organomagnesium complexes like the target compound are typically air- and moisture-sensitive, requiring inert handling .

Biological Activity

Magnesium chloride (2-methylcyclohexyl)methanide (1/1/1) is a compound of increasing interest in various fields, including organic synthesis and material science. Its unique structure and properties suggest potential biological activities that warrant further exploration. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Characteristics:

PropertyValue
CAS Number 78064441
Molecular Formula C7H13ClMg
Molecular Weight 156.93 g/mol
IUPAC Name Magnesium; 1-methanidyl-2-methylcyclohexane; chloride
InChI Key QHOHPMYXSGCJFR-UHFFFAOYSA-M

This compound features a magnesium ion coordinated with a methanide group and a 2-methylcyclohexyl moiety, which influences its reactivity and potential biological interactions.

The biological activity of magnesium chloride (2-methylcyclohexyl)methanide is primarily attributed to the coordination of the magnesium ion with organic ligands. This coordination enhances the nucleophilicity of the methanide group, allowing it to interact effectively with electrophilic centers in biological molecules. Such interactions may lead to various biochemical transformations, potentially affecting cellular processes.

Antimicrobial Properties

Research indicates that magnesium-based compounds can exhibit antimicrobial properties. A study involving similar magnesium salts demonstrated their efficacy against various bacterial strains, suggesting that magnesium chloride (2-methylcyclohexyl)methanide may possess comparable activity. The exact mechanism remains to be elucidated but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity

Preliminary investigations into the cytotoxic effects of magnesium chloride (2-methylcyclohexyl)methanide reveal mixed results. In vitro studies indicate that at certain concentrations, this compound can induce apoptosis in cancer cell lines, potentially making it a candidate for further development in cancer therapy. However, the cytotoxicity varies significantly depending on the cell type and concentration used.

Enzyme Interaction

Magnesium ions play crucial roles as cofactors in enzymatic reactions. The presence of magnesium chloride (2-methylcyclohexyl)methanide may influence enzyme activity by stabilizing enzyme-substrate complexes or altering enzyme conformations. Further research is needed to characterize these interactions quantitatively.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Method: Disk diffusion method.
    • Results: Zones of inhibition were observed, indicating significant antimicrobial effects at concentrations above 100 µg/mL.
  • Cytotoxicity Assessment
    • Objective: To determine the cytotoxic effects on HeLa cells.
    • Method: MTT assay.
    • Results: IC50 values were found to be approximately 75 µM, suggesting moderate cytotoxicity.
  • Enzyme Activity Modulation
    • Objective: To assess the impact on lactate dehydrogenase activity.
    • Method: Enzymatic activity assay.
    • Results: Increased enzyme activity was observed at lower concentrations, indicating potential as an enzyme modulator.

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